![molecular formula C22H29NO9 B023061 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid CAS No. 94731-13-2](/img/structure/B23061.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar complex organic molecules often involves multi-step chemical processes, including catalytic acylation, bromination, and catalytic tritiation, to obtain the desired product with high specificity and yield. For instance, the synthesis of 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid demonstrated the complexity and specificity required in synthesizing fluorescent probes for molecular diagnostics (Fa et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using a combination of spectroscopic techniques, including proton nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide insights into the compound's structure, including its stereochemistry and functional groups, essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on similar naphthalene derivatives. These compounds participate in various chemical reactions, including peroxygenation and hydroxylation, indicative of their reactive nature and potential for further functionalization (Kinne et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and optical properties, are crucial for understanding the compound's behavior in different environments. The solvent polarity significantly affects the optical properties of similar compounds, as seen in the study of their UV-Vis and fluorescence spectra (Moreno Cerezo et al., 2001).
Aplicaciones Científicas De Investigación
Enzymatic Hydroxylation Studies
- A study by Kinne et al. (2009) explored the use of an extracellular peroxygenase from Agrocybe aegerita for the regioselective hydroxylation of propranolol, which contains a similar naphthalene structure as the compound . This research opens possibilities for the enzymatic synthesis of complex hydroxylated compounds (Kinne et al., 2009).
Fluorescent Derivatisation
- Frade et al. (2007) demonstrated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to create strongly fluorescent derivatives. These derivatives have potential applications in biological assays, highlighting a research avenue for the fluorescent labeling of similar naphthalene-based compounds (Frade et al., 2007).
Alzheimer's Disease Research
- A study by Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a compound structurally related to the target compound. This research could guide the development of similar fluorescent probes for neurodegenerative diseases using naphthalene derivatives (Fa et al., 2015).
Anion Chemosensors
- Nayak et al. (2007) investigated compounds with a naphthalene structure for their potential as fluorescent and colorimetric anion chemosensors. This study indicates the potential of naphthalene derivatives in detecting specific ions or molecules (Nayak et al., 2007).
Photophysical Behavior Studies
- Moreno Cerezo et al. (2001) examined the photophysical behavior of compounds including a naphthalene structure in different solvents. This research is relevant for understanding the solubility and interaction of naphthalene derivatives in various environments (Moreno Cerezo et al., 2001).
Molecular Docking in Diabetes Management
- Muthusamy & Krishnasamy (2016) conducted a study on a compound structurally similar to the target, exploring its role in diabetes management through molecular docking. Such studies could inform the therapeutic potential of naphthalene derivatives in metabolic disorders (Muthusamy & Krishnasamy, 2016).
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESUDQAKCEBSY-MBOKBCRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915338 | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
CAS RN |
94731-13-2 | |
| Record name | 4-Hydroxypropranolol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094731132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



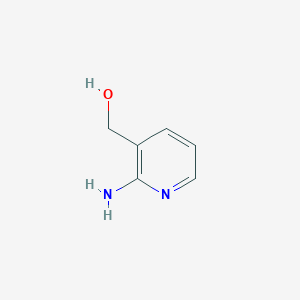
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
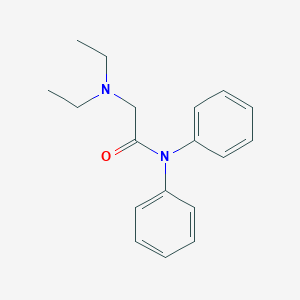
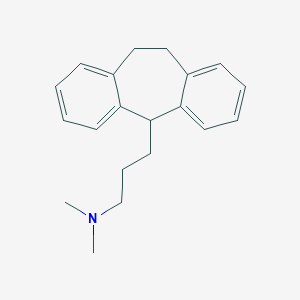
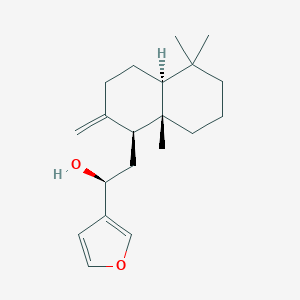
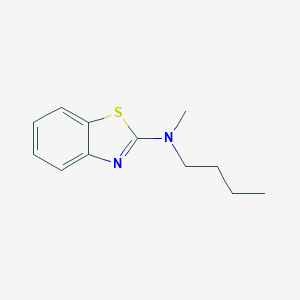
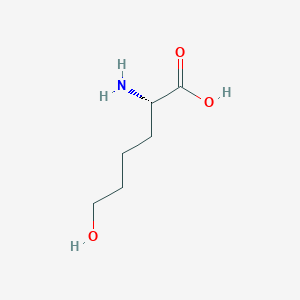
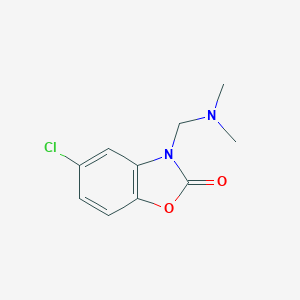
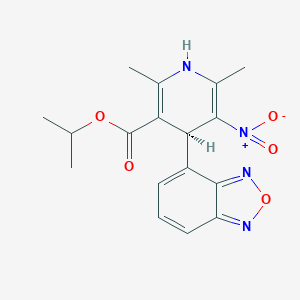
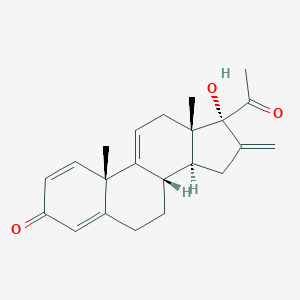
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
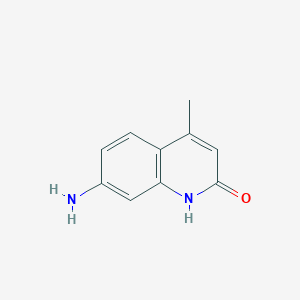
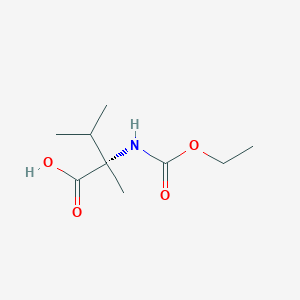
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)